molecular formula C6H5NO B162901 Nitrosobenzene CAS No. 586-96-9

Nitrosobenzene

Cat. No. B162901
CAS RN: 586-96-9
M. Wt: 107.11 g/mol
InChI Key: NLRKCXQQSUWLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04317947

Procedure details

A mixture of nitrobenzene and nitrogen, preheated to 396° C., was continuously conducted through a glass pipe with an inside diameter of 1 cm and a length of about 50 cm, which contained 16 cc of a freshly prepared Pb/Mn catalyst (catalyst preparation 1) in the form of 1 mm spherules. The throughput was 27 g/hour (0.22 mol) of nitrobenzene and 45 Nlit/hour of nitrogen. After leaving the reaction pipe, which, by means of electrical heating, was kept practically isothermally at 396° C., the reaction mixture was indirectly cooled with water to 25° C. and the constituents of low volatility were separated. The small quantities of compounds with low volatility still present in the exhaust gas were subsequently absorbed by a washer filled with dioxane. A nitrobenzene conversion of 17% was obtained under these conditions, whereby nitrosobenzene had been formed with a selectivity of 89%. The remainder of the solution was composed of azobenzene, azoxybenzene and aniline. The reactor was operated continuously for a total of 10 hours, during which it was not possible to determine any decline in the activity of the catalyst. A gas-chromatographic investigation of the exhaust gas showed only carbon dioxide and water in addition to nitrogen, as well as traces of nitrosobenzene and nitrobenzene. The following Table I shows the yields and selectivities in dependence upon the duration of operation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pb Mn
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2]>O>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].[N:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0.22 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Pb Mn
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 396° C.
CUSTOM
Type
CUSTOM
Details
After leaving the reaction pipe, which
CUSTOM
Type
CUSTOM
Details
was kept practically isothermally at 396° C.
CUSTOM
Type
CUSTOM
Details
the constituents of low volatility were separated
CUSTOM
Type
CUSTOM
Details
The small quantities of compounds with low volatility still present in the exhaust gas were subsequently absorbed by a washer
ADDITION
Type
ADDITION
Details
filled with dioxane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Type
product
Smiles
N(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.